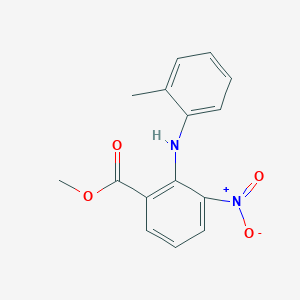

Methyl 2-(2-methylanilino)-3-nitrobenzoate

Description

Methyl 2-(2-methylanilino)-3-nitrobenzoate is a nitroaromatic ester featuring a 2-methylanilino substituent at position 2 and a nitro group at position 3 on the benzoate ring. Its structure combines electron-withdrawing (nitro) and electron-donating (methylanilino) groups, creating a unique electronic environment that influences reactivity, solubility, and intermolecular interactions such as hydrogen bonding .

Properties

CAS No. |

109899-57-2 |

|---|---|

Molecular Formula |

C15H14N2O4 |

Molecular Weight |

286.28 g/mol |

IUPAC Name |

methyl 2-(2-methylanilino)-3-nitrobenzoate |

InChI |

InChI=1S/C15H14N2O4/c1-10-6-3-4-8-12(10)16-14-11(15(18)21-2)7-5-9-13(14)17(19)20/h3-9,16H,1-2H3 |

InChI Key |

VKADBXOCDLYNIN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NC2=C(C=CC=C2[N+](=O)[O-])C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The nitration process involves the reaction of methyl benzoate with a mixture of concentrated sulfuric acid and nitric acid at low temperatures to form methyl 3-nitrobenzoate . The reaction is carried out in an ice-water bath to maintain the temperature below 6°C, ensuring the stability of the product .

Industrial Production Methods

Industrial production of Methyl 3-nitro-2-(o-tolylamino)benzoate follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The use of high-purity reagents and advanced filtration techniques ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-nitro-2-(o-tolylamino)benzoate undergoes several types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form various derivatives.

Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and electrophiles or nucleophiles for substitution reactions. The conditions vary depending on the desired product but typically involve controlled temperatures and pressures to ensure the stability of the compound.

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted benzoates, and various other functionalized aromatic compounds. These products are often used as intermediates in the synthesis of more complex molecules.

Scientific Research Applications

Methyl 3-nitro-2-(o-tolylamino)benzoate is used in various scientific research applications, including:

Chemistry: As a precursor in the synthesis of more complex organic molecules.

Biology: In the study of enzyme interactions and metabolic pathways.

Medicine: As an intermediate in the development of pharmaceutical compounds.

Industry: In the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-nitro-2-(o-tolylamino)benzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The o-tolylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and specificity.

Comparison with Similar Compounds

Methyl 2-(2,3-Dimethylanilino)benzoate

Structural Differences :

- Substituents: The anilino group in this compound has two methyl groups (2,3-dimethyl) instead of a single 2-methyl group. Additionally, it lacks the nitro group at position 3. Impact on Properties:

- Reactivity : The absence of the nitro group reduces electron withdrawal, making the aromatic ring more susceptible to electrophilic substitution compared to the target compound.

- Applications : This compound is reported as a precursor to pharmaceutically relevant derivatives, but its lack of a nitro group may limit its utility in redox-active reactions .

Methyl 2-(Acetylamino)-3-nitrobenzoate

Structural Differences :

- Substituents: The acetylamino group replaces the 2-methylanilino group. Impact on Properties:

- Electronic Effects: The acetyl group is strongly electron-withdrawing, further deactivating the aromatic ring compared to the methylanilino group. This reduces nucleophilic aromatic substitution reactivity.

- Hydrogen Bonding: The acetylamino group can act as both a hydrogen bond donor (N–H) and acceptor (C=O), enabling diverse crystal packing motifs, as discussed in hydrogen-bonding analyses .

- Synthetic Utility: The acetylated derivative may serve as a protecting group in multi-step syntheses, whereas the methylanilino group in the target compound could facilitate metal-catalyzed C–H functionalization .

Methyl 3-Nitrobenzoate

Structural Differences :

- Substituents: Lacks the anilino group entirely, retaining only the nitro and ester groups. Impact on Properties:

- Solubility: Without the polar anilino group, this compound is less soluble in polar solvents like water or methanol.

- Reactivity: The absence of the anilino group simplifies the molecule, making it less versatile in reactions requiring directing groups (e.g., C–H activation).

- Synthesis: The nitration step (as described in ) is shared with the target compound, but the latter requires additional steps to introduce the anilino moiety .

[2-(4-Bromo-3-methylanilino)-2-oxoethyl] 2-hydroxy-3-methylbenzoate

Structural Differences :

- Substituents: Incorporates a bromine atom on the anilino ring and a hydroxyl group on the benzoate. Impact on Properties:

- Electron Density : The bromine atom further deactivates the aromatic ring, altering regioselectivity in substitution reactions.

- Hydrogen Bonding : The hydroxyl group introduces strong hydrogen-bonding capability, likely resulting in higher melting points and distinct crystalline arrangements compared to the target compound .

Research Findings and Implications

- Hydrogen Bonding: The target compound’s methylanilino group enables moderate hydrogen bonding, which is critical for crystal engineering and supramolecular chemistry applications .

- Synthetic Flexibility: The nitro group facilitates electrophilic substitution reactions, while the anilino group can direct metal-catalyzed C–H functionalization, a feature absent in simpler analogs like methyl 3-nitrobenzoate .

- Thermal Stability : Compounds with nitro groups generally exhibit higher melting points due to increased molecular rigidity and intermolecular interactions. The target compound’s melting point is expected to exceed 100°C, though experimental data are needed for confirmation.

Biological Activity

Methyl 2-(2-methylanilino)-3-nitrobenzoate is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial and anti-inflammatory effects, as well as its mechanisms of action and applications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group, an ester functional group, and an aniline derivative. Its molecular formula is with a molecular weight of approximately 220.23 g/mol.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

The mechanism behind its antimicrobial action may involve the disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. Experimental models demonstrate that it can reduce inflammation markers such as cytokines and prostaglandins. This suggests potential therapeutic applications in treating inflammatory diseases .

The biological activity of this compound is largely attributed to its chemical structure. The nitro group can undergo bioreduction in biological systems, leading to the formation of reactive intermediates that interact with cellular components, thereby eliciting various biological responses .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against multiple pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Study 2: Anti-inflammatory Activity

In a model of induced inflammation, administration of this compound resulted in a significant reduction in edema compared to the control group. The compound was shown to lower levels of pro-inflammatory cytokines IL-6 and TNF-alpha.

| Treatment Group | Edema Reduction (%) |

|---|---|

| Control | 0 |

| This compound | 45 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.